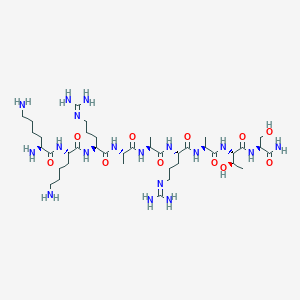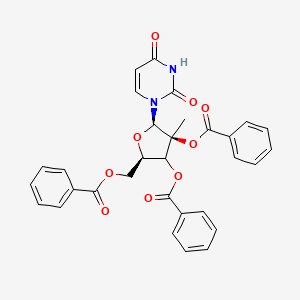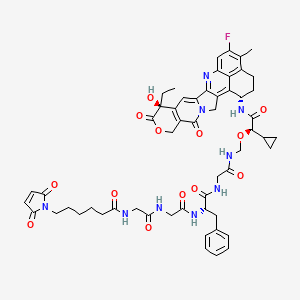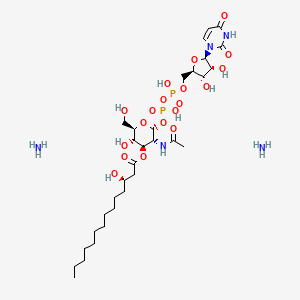
Protein kinase C (alpha) peptide (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein kinase C (alpha) peptide (TFA) is a lipid-dependent serine/threonine protein kinase. It plays a crucial role in regulating various cellular functions such as survival, proliferation, differentiation, migration, and adhesion . This peptide is associated with the alpha isoform of protein kinase C, which is part of a larger family of protein kinases involved in signal transduction and cellular regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Protein kinase C (alpha) peptide (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and to remove protecting groups from the amino acid side chains . The reaction conditions often involve the use of strong acids and bases, as well as various solvents to facilitate the coupling and deprotection steps.
Industrial Production Methods
In industrial settings, the production of protein kinase C (alpha) peptide (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Protein kinase C (alpha) peptide (TFA) can undergo various chemical reactions, including phosphorylation, dephosphorylation, and proteolytic cleavage. These reactions are essential for its activation and regulation within cellular pathways .
Common Reagents and Conditions
Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and specific kinases as catalysts.
Dephosphorylation: Involves phosphatases that remove phosphate groups from the peptide.
Proteolytic Cleavage: Enzymes such as trypsin or chymotrypsin are used to cleave the peptide at specific sites.
Major Products Formed
The major products formed from these reactions include phosphorylated or dephosphorylated forms of the peptide, as well as smaller peptide fragments resulting from proteolytic cleavage .
Wissenschaftliche Forschungsanwendungen
Protein kinase C (alpha) peptide (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Wirkmechanismus
Protein kinase C (alpha) peptide (TFA) exerts its effects by phosphorylating specific serine and threonine residues on target proteins. This phosphorylation alters the conformation and activity of the target proteins, thereby modulating various cellular processes. The activation of protein kinase C (alpha) peptide (TFA) is regulated by the binding of diacylglycerol (DAG) and calcium ions, which facilitate its translocation to the plasma membrane where it interacts with its substrates .
Vergleich Mit ähnlichen Verbindungen
Protein kinase C (alpha) peptide (TFA) is part of a larger family of protein kinase C isoforms, which include:
Protein kinase C beta: Involved in similar cellular processes but with different tissue distribution and regulatory mechanisms.
Protein kinase C delta: Plays a role in apoptosis and immune responses.
Protein kinase C epsilon: Implicated in cancer progression and metastasis.
Compared to these isoforms, protein kinase C (alpha) peptide (TFA) is unique in its specific regulatory roles and its widespread expression in various tissues .
Eigenschaften
Molekularformel |
C68H115F3N24O26S |
|---|---|
Molekulargewicht |
1773.8 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C66H114N24O24S.C2HF3O2/c1-6-31(4)50(89-61(110)49(30(2)3)88-56(105)33(12-7-8-20-67)80-57(106)38(24-45(70)94)78-46(95)26-77-51(100)32(5)68)62(111)86-41(28-92)63(112)90-23-11-15-43(90)60(109)85-40(27-91)59(108)83-37(17-19-47(96)97)54(103)84-39(25-48(98)99)58(107)81-35(14-10-22-76-66(73)74)52(101)79-34(13-9-21-75-65(71)72)53(102)82-36(16-18-44(69)93)55(104)87-42(29-115)64(113)114;3-2(4,5)1(6)7/h30-43,49-50,91-92,115H,6-29,67-68H2,1-5H3,(H2,69,93)(H2,70,94)(H,77,100)(H,78,95)(H,79,101)(H,80,106)(H,81,107)(H,82,102)(H,83,108)(H,84,103)(H,85,109)(H,86,111)(H,87,104)(H,88,105)(H,89,110)(H,96,97)(H,98,99)(H,113,114)(H4,71,72,75)(H4,73,74,76);(H,6,7)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-,50-;/m0./s1 |
InChI-Schlüssel |
KFVPPAQPJUWRGP-MFKXXXBUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






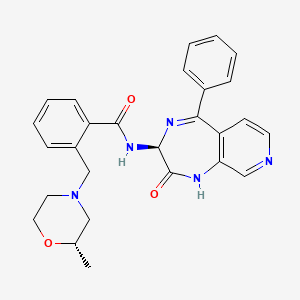

![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)
